5-Amino-1,4-dimethylimidazole Hydrochloride

Descripción

Historical Context in Imidazole Chemistry

The development of 5-Amino-1,4-dimethylimidazole Hydrochloride emerges from the rich historical foundation of imidazole chemistry that traces back to 1858 when Heinrich Debus first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia. This foundational synthesis, initially producing what was called glyoxaline, established the groundwork for the extensive family of imidazole derivatives that would follow. The nomenclature "imidazole" was later introduced by Arthur Rudolf Hantzsch in 1887, providing the systematic naming convention that continues to guide modern heterocyclic chemistry. The evolution from these early synthetic methods to contemporary approaches has enabled the development of highly specialized derivatives such as this compound, which incorporates both amino and methyl substituents in specific positions that confer unique chemical properties.

The historical progression of imidazole chemistry has been marked by significant milestones in understanding the structural and functional significance of these heterocyclic compounds. Early discoveries of various imidazole derivatives in the 1840s preceded the formal synthesis by Debus, indicating the natural occurrence and biological relevance of these structures. The subsequent development of industrial production methods in the 1950s facilitated the large-scale availability of imidazole derivatives, creating opportunities for extensive research into specialized compounds like this compound. This historical context underscores the compound's position within a well-established research tradition that has consistently demonstrated the importance of imidazole-based structures in advancing chemical and pharmaceutical sciences.

Structural Significance in Heterocyclic Chemistry

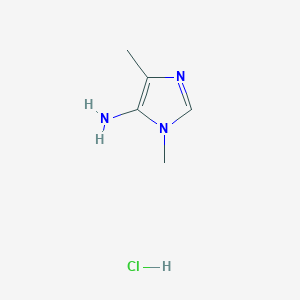

The structural architecture of this compound exemplifies the sophisticated design principles that govern modern heterocyclic chemistry. The compound features a five-membered planar ring system containing two nitrogen atoms in the characteristic 1,3-positions that define the imidazole core structure. The specific positioning of the amino group at the 5-position and methyl substituents at both the 1- and 4-positions creates a unique substitution pattern that significantly influences the compound's chemical behavior and potential interactions. This substitution pattern represents a departure from simpler imidazole derivatives and demonstrates the precision with which modern synthetic chemistry can introduce functional groups at predetermined positions.

The presence of the amino functionality at the 5-position introduces significant electronic and steric effects that alter the fundamental properties of the imidazole ring system. The electron-donating nature of the amino group enhances the electron density of the heterocyclic ring, potentially affecting both the basicity and nucleophilicity of the nitrogen atoms within the ring structure. Additionally, the methyl groups at positions 1 and 4 provide steric bulk that can influence molecular recognition processes and conformational preferences. The hydrochloride salt formation further modifies the compound's physical properties, particularly regarding solubility in polar solvents and crystalline stability, making it more amenable to research applications and synthetic manipulations.

Position within Aminoimidazole Research

This compound occupies a distinctive position within the broader landscape of aminoimidazole research, representing a specific combination of structural features that distinguishes it from other well-studied aminoimidazole derivatives. The field of aminoimidazole chemistry has been significantly influenced by compounds such as 4(5)-aminoimidazole-5(4)-carboxamide, which serves as an important intermediate in the synthesis of pharmaceutical agents including anti-cancer drugs like dacarbazine and temozolomide. The positioning of amino groups and additional substituents in aminoimidazole derivatives has been shown to dramatically influence biological activity and synthetic utility, making the specific substitution pattern of this compound particularly noteworthy.

Research in aminoimidazole chemistry has demonstrated that the position and nature of substituents can significantly affect the electronic properties and reactivity patterns of these heterocyclic compounds. The incorporation of amino groups at different positions within the imidazole ring system has been explored extensively, with each positional isomer exhibiting distinct chemical and biological properties. The compound 5-Amino-1,2-dimethylimidazole, for example, differs from this compound only in the position of one methyl group, yet this structural variation can lead to significantly different chemical behaviors and applications. This positional sensitivity underscores the importance of precise synthetic control in aminoimidazole research and highlights the unique characteristics that this compound brings to this research area.

Research Significance and Applications Overview

The research significance of this compound extends across multiple domains of chemical science, with particular emphasis on its role as a synthetic intermediate and research tool. Current applications focus primarily on its utility in the preparation of imidazolylcarbamoylcyclohexylbenzamide derivatives, which have been identified as potential GPR142 agonists for therapeutic applications. This specific application demonstrates the compound's value in medicinal chemistry research, where precise structural modifications can lead to significant advances in drug development. The compound's role as a reactant in these synthetic transformations highlights its importance as a building block for more complex molecular architectures.

The research applications of this compound are supported by its favorable chemical properties, including appropriate solubility characteristics and stability under standard laboratory conditions. The compound is supplied as a research-grade material with defined purity specifications and storage requirements that ensure reliable performance in synthetic applications. The availability of detailed chemical property data, including molecular weight, chemical formula, and solubility parameters, facilitates its integration into research protocols and enables reproducible results across different laboratories and research groups.

Propiedades

IUPAC Name |

3,5-dimethylimidazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-5(6)8(2)3-7-4;/h3H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIHPIMOKWJNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427475-33-9 | |

| Record name | 1H-Imidazol-5-amine, 1,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427475-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,4-dimethylimidazole Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diketones with ammonium acetate in the presence of a catalyst . Another approach is the use of NHC-copper-catalyzed isocyanide insertion into alcohols, followed by cycloaddition with benzyl isocyanide derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free microwave-assisted synthesis or multicomponent reactions under solvent-free conditions .

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-1,4-dimethylimidazole Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Building Block in Organic Synthesis

ADIH serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form imidazole derivatives or reduced to yield different reduced forms.

2. Synthesis of Heterocyclic Compounds

The compound is instrumental in synthesizing heterocyclic compounds such as purines and pyrimidines. These compounds are vital in pharmaceuticals and biochemistry, particularly in the development of nucleic acid analogs.

Biological Applications

1. Enzyme Mechanisms and Protein Interactions

ADIH has been employed in studies focusing on enzyme mechanisms and protein interactions. Its ability to act as a ligand enables it to bind with specific enzymes and receptors, modulating their activity. This interaction is critical for understanding various biochemical pathways.

2. Potential Therapeutic Properties

Research has indicated that ADIH might possess therapeutic properties, particularly in the treatment of metabolic disorders. It is investigated as a precursor in drug synthesis, potentially leading to novel therapeutic agents .

Medical Applications

1. Anticancer Research

Recent studies have explored the potential of ADIH derivatives as anticancer agents. For example, imidazole-based compounds have shown activity against cancer cell lines, suggesting that ADIH derivatives could be developed into effective cancer treatments . The mechanism often involves targeting specific cancer-related proteins, enhancing the efficacy of existing therapies.

2. Cardiovascular Protection

ADIH has been studied for its role in protecting against cardiac ischemic injury. It has shown promise in preconditioning cardiac tissues before ischemic events, indicating its potential as a therapeutic agent in cardiovascular medicine.

Industrial Applications

1. Specialty Chemicals Production

In industry, ADIH is utilized for producing specialty chemicals and materials. Its unique chemical properties make it suitable for applications in corrosion inhibition and as a precursor for various chemical syntheses .

2. Material Science Applications

The compound has also been explored for its potential applications in material science, particularly as a corrosion inhibitor for metals like aluminum when exposed to acidic environments. Studies have demonstrated its effectiveness in preventing corrosion through adsorption mechanisms.

Data Summary Table

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Chemical Research | Organic synthesis building block | Key role in synthesizing imidazole derivatives |

| Biological Research | Enzyme studies | Modulates enzyme activity through ligand binding |

| Medical Applications | Anticancer agent development | Active against cancer cell lines |

| Industrial Use | Corrosion inhibition | Effective on aluminum in acidic conditions |

Case Studies

- Anticancer Activity Study: A study evaluated ADIH derivatives against renal cell carcinoma (RCC) cell lines, revealing promising IC50 values comparable to current therapies like sunitinib. The findings suggest that structural modifications can enhance anticancer activity significantly .

- Corrosion Inhibition Study: Research into ADIH's effectiveness as a corrosion inhibitor showed significant reductions in corrosion rates for aluminum exposed to hydrochloric acid solutions when treated with ADIH.

Mecanismo De Acción

The mechanism of action of 5-Amino-1,4-dimethylimidazole Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic processes .

Comparación Con Compuestos Similares

Structural Analogs in the Imidazole Family

The following table summarizes key structural analogs of 5-Amino-1,4-dimethylimidazole Hydrochloride, emphasizing differences in substituent positions, purity, and commercial availability:

Sources :

Key Observations:

- Substituent Position Impact: The position of the amino group (e.g., 4 vs. 5) and methyl groups (1,4 vs. For instance, 4-Amino-1,5-dimethylimidazole Hydrochloride may exhibit distinct hydrogen-bonding capabilities compared to the 5-amino analog, affecting solubility and interaction with biological targets .

- Core Structure Variations: Compounds like 2-Amino-5,6-dimethylbenzimidazole incorporate a benzimidazole core, enhancing aromaticity and stability but reducing solubility in aqueous systems .

Price and Availability

- This compound: Higher cost (€1,012.00 for 5g) compared to simpler imidazole derivatives, likely due to synthetic complexity and demand in niche applications .

- Discontinuation Notes: Some suppliers list discontinuation of specific quantities (e.g., 1g, 5g), though alternatives remain available, suggesting fluctuating production scales .

Functional Group Comparisons

- Hydrochloride Salts: Both this compound and its 4-amino analog are hydrochloride salts, enhancing water solubility compared to free-base forms.

- Amino vs. Hydroxyl Groups: Unlike 5-Aminobenzene-1,3-diol hydrochloride (CAS: 6318-56-5; similarity score 0.96), which features a benzene ring with hydroxyl groups, imidazole derivatives offer heterocyclic reactivity, enabling participation in coordination chemistry and catalysis .

Actividad Biológica

5-Amino-1,4-dimethylimidazole hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its structure allows it to interact with various biological targets, making it a subject of interest for researchers investigating its potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to act as a ligand . It binds to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including the inhibition or activation of enzymatic processes, which is critical in numerous physiological pathways.

Biological Applications

This compound has been explored for several applications:

- Enzyme Mechanisms : It is employed in studies that elucidate enzyme mechanisms and protein interactions.

- Therapeutic Potential : Investigations are ongoing regarding its potential as a therapeutic agent and as a precursor in drug synthesis.

- Industrial Uses : The compound is utilized in the production of specialty chemicals and materials.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to imidazole derivatives. For instance, imidazolylpyrrolone-based small molecules have shown promising anticancer activity against renal cell carcinoma cell lines. Compounds derived from 5-amino-4-cyanoformimidoyl imidazoles exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating their potential as effective anticancer agents .

Antibacterial Properties

Another area of research focuses on the antibacterial properties of imidazole derivatives. Compounds similar to this compound have demonstrated effectiveness against multidrug-resistant Gram-positive bacteria. The mechanism involves disruption of bacterial membranes without selecting for resistance, highlighting a novel approach to combating antibiotic resistance .

Study on Anticancer Activity

A study investigated the anticancer effects of several imidazole derivatives on renal cell carcinoma. The results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 10 μM. The most promising compounds achieved IC50 values that suggested a strong selectivity index compared to non-neoplastic cells .

Study on Antibacterial Activity

In another study focusing on antibacterial effects, compounds were tested against clinical isolates of resistant bacteria. The results showed that some imidazole derivatives had minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against resistant strains, illustrating their potential as effective antibacterial agents .

Table 1: Summary of Biological Activities

Q & A

Q. How do researchers reconcile conflicting toxicity data between in vitro and in vivo models?

- Methodological Answer : Perform Ames tests for mutagenicity and compare with rodent acute toxicity data (LD). Discrepancies often arise from metabolic differences; microsomal incubation (e.g., rat liver S9 fraction) identifies bioactivation pathways. LC-MS tracks metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.